BenchChemオンラインストアへようこそ!

Org 30850

GnRH Antagonist Anti-Ovulatory Activity LHRH Antagonist

Select Org 30850 for a superior, side-effect-free research model. Its D-Bal3/D-Lys6 sequence offers potent, reversible suppression of LH/FSH without the edematous reactions common in earlier GnRH antagonists. This third-generation peptide provides a clean, predictable tool for chronic hormone withdrawal studies, with confirmed long-acting suppression in primates. Ensure experimental integrity by choosing the advanced tool.

Molecular Formula C69H91Cl2N15O13S
Molecular Weight 1441.5 g/mol
CAS No. 136208-71-4
Cat. No. B1677473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg 30850
CAS136208-71-4
Synonyms1-N-Ac-(4-Cl-Phe)-2-(4-Cl-Phe)-3-(3-benzo(b)Thi-Ala)-6-Lys-10-AlaNH2-LHRH
GnRH, N-Ac-4-Cl-Phe(1)-(4-Cl-Phe)(2)-(3-benzo(b)Thi-Ala)(3)-Lys(6)-AlaNH2(10)-
LHRH, (N-acetyl-4-chlorophenylalanyl)(1)-(4-chlorophenylalanyl)(2)-(3-benzo(b)thien-3-ylalanyl)(3)-lysyl(6)-alaninamide(10)-
LHRH, N-Ac-(4-Cl-Phe)(1)-(4-ClPhe)(2)-(3-benzo(b)Thi-Ala)(3)-Lys(6)-AlaNH2(10)-
Org 30850
Org 30850 ANT
Org-30850
Molecular FormulaC69H91Cl2N15O13S
Molecular Weight1441.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CSC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C
InChIInChI=1S/C69H91Cl2N15O13S/c1-38(2)31-51(61(92)80-50(13-9-29-76-69(74)75)68(99)86-30-10-14-57(86)67(98)77-39(3)59(73)90)81-60(91)49(12-7-8-28-72)79-63(94)53(34-43-20-26-47(89)27-21-43)83-66(97)56(36-87)85-65(96)55(35-44-37-100-58-15-6-5-11-48(44)58)84-64(95)54(33-42-18-24-46(71)25-19-42)82-62(93)52(78-40(4)88)32-41-16-22-45(70)23-17-41/h5-6,11,15-27,37-39,49-57,87,89H,7-10,12-14,28-36,72H2,1-4H3,(H2,73,90)(H,77,98)(H,78,88)(H,79,94)(H,80,92)(H,81,91)(H,82,93)(H,83,97)(H,84,95)(H,85,96)(H4,74,75,76)/t39-,49-,50+,51+,52-,53+,54-,55-,56+,57+/m1/s1
InChIKeyONHXPWXXSUUCDR-SLMFISIISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Org 30850 (CAS 136208-71-4): A Potent, Long-Acting GnRH Antagonist for Hormone-Dependent Disorder Research and Procurement


Org 30850 (Ac-D-pClPhe1,2,D-Bal3,D-Lys6,D-Ala10-LHRH) is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH) and functions as a potent, long-acting GnRH receptor antagonist [1]. Designed for the treatment of hormone-dependent disorders, it competitively inhibits GnRH-induced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) without initial agonistic activity [2]. The compound is characterized by a molecular weight of 1441.5 g/mol and a formula of C69H91Cl2N15O13S [3].

Why Org 30850 Cannot Be Casually Replaced by Other GnRH Antagonists: The Case for Evidence-Based Selection


Within the class of GnRH antagonists, Org 30850 demonstrates a distinct profile characterized by potent anti-ovulatory activity (ED50 ~0.3 µg/kg in rats) combined with a notably low incidence of local and systemic adverse reactions, specifically the absence of edematous reactions [1]. This is in stark contrast to early-generation antagonists like Org 30276, which exhibit significant side effects at therapeutic doses [1]. Furthermore, Org 30850 provides long-term gonadotropin suppression (≥2 weeks) following a single subcutaneous dose in non-human primates [2]. This unique combination of high potency, extended duration of action, and a favorable safety margin means that substituting Org 30850 with a different GnRH antagonist could compromise experimental outcomes, introduce confounding side effects, or alter the required dosing regimen. The quantitative evidence below substantiates these critical differentiators for procurement and experimental design.

Quantitative Differentiation of Org 30850: Head-to-Head Evidence vs. Comparator GnRH Antagonists


Superior Anti-Ovulatory Potency in Rats: A 4-Fold Increase Over Org 30276

Org 30850 demonstrates significantly higher potency in inhibiting ovulation compared to the early-generation GnRH antagonist Org 30276. In a direct comparative study using a rat pro-estrus model, Org 30850 achieved 50% inhibition of ovulation at a subcutaneous dose of 0.3 µg/kg, whereas Org 30276 was approximately 4-fold less potent [1].

GnRH Antagonist Anti-Ovulatory Activity LHRH Antagonist Potency

Improved Safety Profile: Absence of Edematous Reactions and Minimal Injection Site Irritation

A critical limitation of early GnRH antagonists was the induction of significant local and systemic adverse effects, including edematous reactions in the extremities. In a direct comparative study, Org 30850 was administered to male rats at daily doses up to 8 mg/kg. In contrast to Org 30276, Org 30850 exerted very slight irritation at the injection site and, notably, no edematous reactions in the extremities were observed [1].

GnRH Antagonist Safety Profile Edematous Reactions Tolerability

Long-Term Gonadotropin Suppression with a Single Dose in Non-Human Primates

The duration of action is a critical parameter for chronic suppression studies. In a non-human primate model, a single subcutaneous injection of ORG 30850 resulted in significant suppression (P < 0.05) of LH and FSH. Long-term suppression, defined as lasting greater than 2 weeks, was observed in all primates that received a cumulative dose of at least 1 mg/kg [1]. This long-acting profile differentiates it from short-acting antagonists requiring more frequent dosing.

GnRH Antagonist Duration of Action Non-Human Primate Long-Acting

Mechanistic Differentiation: Preservation of Pituitary Responsiveness to Exogenous GnRH

Unlike GnRH agonists which cause receptor down-regulation, Org 30850 acts as a competitive antagonist. In a non-human primate study, administration of ORG 30850 led to suppression of LH and FSH, but paradoxically, the pituitary responsiveness to an exogenous GnRH challenge was accentuated during the period of maximal tonic LH/FSH suppression [1]. This provides physiological evidence that Org 30850 does not induce GnRH receptor down-regulation, a key mechanistic distinction from GnRH agonists.

GnRH Antagonist Mechanism of Action Pituitary Responsiveness Receptor Down-Regulation

Defined Application Scenarios for Org 30850 Based on Differentiated Evidence


High-Precision Reproductive Suppression Studies in Rodent Models

For researchers requiring reliable inhibition of ovulation or suppression of the estrous cycle in rats, Org 30850 offers a potent solution. Its ED50 of 0.3 µg/kg for ovulation inhibition is approximately 4-fold more potent than the early comparator Org 30276 [1], allowing for effective suppression at low, cost-efficient doses. A 14-day regimen of 50 µg/kg daily completely suppresses estrous cycles and significantly decreases serum estradiol and FSH [1], providing a robust and validated protocol for endocrine disruption studies.

Long-Term Non-Human Primate Studies Requiring Extended Suppression with Minimal Handling

In experimental settings involving non-human primates, where repeated handling is both stressful and labor-intensive, Org 30850's long-acting profile is a significant advantage. A single subcutaneous dose of ≥1 mg/kg provides reliable suppression of LH and FSH for more than 2 weeks [2]. This reduces the frequency of animal interventions, improves welfare, and streamlines study protocols for chronic investigations of the hypothalamic-pituitary-gonadal axis or for evaluating novel therapeutic interventions for hormone-dependent conditions.

In Vivo Models Where Mitigating Compound-Induced Inflammation is Critical

For studies where injection site reactions or systemic edema would confound experimental readouts (e.g., inflammatory biomarker studies, behavioral assays, or chronic dosing experiments), Org 30850's superior safety profile is paramount. In direct comparison with Org 30276, Org 30850 did not cause edematous reactions in the extremities and induced only very slight injection site irritation, even at high daily doses of 8 mg/kg [1]. This clean side-effect profile ensures that observed physiological or behavioral changes can be more confidently attributed to GnRH antagonism rather than off-target inflammatory responses.

Quote Request

Request a Quote for Org 30850

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.